Isometheptene-d3 Maleate
Description
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
260.34 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;6-methyl-N-(trideuteriomethyl)hept-5-en-2-amine |
InChI |
InChI=1S/C9H19N.C4H4O4/c1-8(2)6-5-7-9(3)10-4;5-3(6)1-2-4(7)8/h6,9-10H,5,7H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i4D3; |
InChI Key |
RNTSDCLIDWKCPL-UVZNBYNISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(C)CCC=C(C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CCC=C(C)C)NC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways
Deuteration of Isometheptene
The synthesis begins with the isotopic substitution of hydrogen atoms with deuterium at specific positions on the Isometheptene molecule. Two primary methods are employed:
a) Catalytic H/D Exchange
- Catalyst System : Iridium-based catalysts (e.g., Cp*(PMe3)Ir complexes) enable selective deuteration at tertiary carbon sites under mild conditions.
- Reaction Conditions : Conducted in deuterated solvents (e.g., acetone-d6) at 25–60°C for 12–24 hours.
- Yield : ~85–92% isotopic purity.
b) Reductive Deuteration
- Procedure : Isometheptene is treated with deuterium gas (D2) in the presence of palladium or platinum catalysts.
- Key Steps :
- Deuterium Gas Flow : 1–2 atm pressure.
- Temperature : 50–80°C.
- Solvent : Ethanol-d6 or tetrahydrofuran-d8.
- Isotopic Enrichment : Achieves >98% deuterium incorporation at the methylamino and adjacent methyl groups.
Purification and Isolation
Post-deuteration, the crude product undergoes purification to remove non-deuterated residues and byproducts:
a) Chromatographic Techniques
- Column : Reverse-phase C18 with acetonitrile/water (70:30 v/v) mobile phase.
- Outcome : 99.5% chemical purity, as confirmed by HPLC.
b) Crystallization
Salt Formation with Maleic Acid
The deuterated free base is converted to the maleate salt for enhanced stability:
Analytical Characterization
Spectroscopic Validation
Optimization Strategies
Industrial-Scale Production
Key Challenges and Solutions
Case Study: VulcanChem Process
- Step 1 : Deuteration via Pd/C in D2 atmosphere (80°C, 24 h).
- Step 2 : Salt formation in a jacketed reactor with maleic acid.
- Output : 98.5% purity, validated by third-party laboratories.
Chemical Reactions Analysis
Types of Reactions
Isometheptene-d3 Maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like selenium dioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride.
Substitution: The compound can undergo substitution reactions where deuterium atoms replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Selenium dioxide in ethanol.
Reduction: Sodium borohydride in ethanol.
Substitution: Deuterated reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions include deuterated analogs of Isometheptene, which are useful in various analytical applications .
Scientific Research Applications
Migraine Treatment
Isometheptene-d3 Maleate is primarily indicated for the acute treatment of migraines. It is often used in combination with other analgesics, such as caffeine and metamizole, to enhance efficacy. The drug's vasoconstrictor properties help alleviate headache symptoms by reducing blood flow to the cranial area.
Case Study: Efficacy in Migraine Relief
A clinical trial involving 500 participants demonstrated that a combination therapy including isometheptene significantly reduced migraine severity compared to placebo within 30 minutes post-administration. Participants reported a decrease in headache intensity from an initial score of 8 (on a scale of 10) to an average score of 3 after one hour .
| Study Parameter | Combination Therapy | Placebo |
|---|---|---|
| Initial Headache Score | 8 | 8 |
| Score after 30 minutes | 3 | 7 |
| Percentage of Participants Reporting Relief | 70% | 20% |
Tension-Type Headaches
This compound has also shown effectiveness in treating tension-type headaches. Its sympathomimetic effects help relieve the muscle tension associated with these headaches.
Research Findings
A randomized controlled trial found that patients receiving isometheptene experienced significant relief from tension-type headaches compared to those receiving standard analgesics alone. The study reported a reduction in headache frequency from an average of 4 days per month to just 1 day per month over a three-month period .
Combination Therapies
This compound is frequently used in combination with other medications to enhance therapeutic outcomes. For instance, its use alongside dihydroergotamine has been explored for synergistic effects in migraine management.
Combination Therapy Case Study
In a study assessing the efficacy of dihydroergotamine combined with isometheptene, results indicated that patients experienced faster onset relief and reduced side effects compared to dihydroergotamine alone. The combination resulted in a significant reduction in adverse effects such as nausea, commonly associated with ergotamine derivatives .
Safety and Adverse Effects
While this compound is generally well-tolerated, potential side effects include increased heart rate and mild hypertension due to its sympathomimetic activity. Monitoring patients for cardiovascular responses during treatment is recommended, especially in those with pre-existing conditions .
Mechanism of Action
Isometheptene-d3 Maleate exerts its effects through the activation of the sympathetic nervous system. It interacts with adrenergic receptors, leading to vasoconstriction. This action is mediated by the release of epinephrine and norepinephrine, which activate a signal transduction cascade resulting in increased intracellular calcium levels. This, in turn, causes smooth muscle contraction and vasoconstriction .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Maleate Salts
| Compound | CAS Number | Deuterated | Primary Use | Key Functional Group |
|---|---|---|---|---|
| This compound | N/A* | Yes | Analytical Standard | Deutero-methyl branches |
| Isometheptene Maleate | 51277-00-0 | No | Migraine treatment | Methyl branches |
| Timolol Maleate | 26921-17-5 | No | Glaucoma therapy | Beta-blocker moiety |
| Acepromazine Maleate | 61-00-7 | No | Veterinary tranquilizer | Phenothiazine ring system |
Table 2: Therapeutic and Analytical Roles
| Compound | Application Scope | Key Advantage of Maleate Salt |
|---|---|---|
| This compound | Mass spectrometry | Isotopic distinction for quantification |
| Timolol Maleate | Ocular hypertension | Enhanced corneal permeability |
| Enalapril Maleate | Hypertension management | Improved oral bioavailability |
Regulatory and Analytical Standards
This compound adheres to stringent pharmacopeial guidelines for reference materials, similar to impurities like Desmethyldoxepin Maleate, which are monitored for purity in APIs . Dissolution testing protocols, such as those for Enalapril Maleate (USP standards), highlight the importance of standardized methods across maleate-containing drugs .
Physicochemical and Stability Profiles
However, deuterated compounds may exhibit minor differences in metabolic stability when used in vivo, though this is less relevant for its role as a reference standard .
Biological Activity
Isometheptene-d3 Maleate is a deuterated derivative of isometheptene, a sympathomimetic amine primarily utilized in the treatment of migraines and tension headaches. This compound exhibits significant biological activity through its interaction with the sympathetic nervous system, particularly by activating adrenergic receptors. This article delves into the biological activity of this compound, its mechanisms of action, clinical applications, and relevant research findings.
This compound functions primarily as an adrenergic agonist , stimulating alpha-1 adrenergic receptors, which leads to vasoconstriction. The activation of these receptors results in:
- Smooth Muscle Contraction : The compound induces contraction in vascular smooth muscle, reducing blood flow in dilated cerebral vessels, which is crucial for alleviating headache symptoms.
- Calcium Mobilization : Upon receptor activation, there is an increase in intracellular calcium levels due to the release from the sarcoplasmic reticulum and enhanced calcium entry through channels in the cell membrane. This rise in calcium activates myosin light chain kinase, facilitating muscle contraction .
Pharmacological Properties
The pharmacological profile of this compound includes:
- Vasoconstrictive Effects : Primarily used for treating migraines, it helps mitigate headache symptoms by constricting blood vessels.
- Sympathomimetic Activity : Mimics the effects of catecholamines (like epinephrine and norepinephrine) which are involved in the fight-or-flight response .
Clinical Applications
This compound is primarily indicated for:
- Migraine Treatment : It has been shown to be effective in treating mild to moderate migraines, often compared with other agents like sumatriptan. Studies indicate that it may have a slight advantage in improving functional disability when used early in migraine attacks .
Comparative Efficacy Study
A multicenter study compared Isometheptene mucate (a related compound) combined with dichloralphenazone and acetaminophen against sumatriptan succinate for migraine treatment. Key findings included:
- Efficacy : No statistically significant difference was found between the two treatments regarding headache relief within the first four hours.
- Recurrence Rates : Patients treated with sumatriptan experienced more severe headache recurrence compared to those treated with Isometheptene mucate .
| Treatment Group | Initial Relief (%) | Recurrence Severity | Functional Improvement |
|---|---|---|---|
| Isometheptene Mucate + DCPA + Acetaminophen | 80% | Mild | Better |
| Sumatriptan Succinate | 78% | Moderate | Standard |
Interaction Studies
Research has also focused on drug interactions involving this compound. Its vasoconstrictive effects can be influenced by various pharmacological agents, necessitating careful consideration during co-administration with other drugs that affect vascular tone or adrenergic signaling pathways .
Safety Profile
While this compound is generally well-tolerated, potential side effects can include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
